(4S)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2lambda-dioxaphosphinan-2-one
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Overview
Description
®-(+)-Chlocyphos is a chiral organophosphorus compound known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Chlocyphos typically involves the reaction of a chiral alcohol with phosphorus trichloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The chiral alcohol used in the synthesis is crucial as it determines the stereochemistry of the final product.
Industrial Production Methods
Industrial production of ®-(+)-Chlocyphos involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-(+)-Chlocyphos undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products
Scientific Research Applications
®-(+)-Chlocyphos has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other chiral organophosphorus compounds.
Biology: Its stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and chiral recognition processes.
Industry: It is used in the production of agrochemicals, including insecticides and herbicides, due to its effectiveness in pest control.
Mechanism of Action
The mechanism of action of ®-(+)-Chlocyphos involves its interaction with specific molecular targets, such as enzymes or receptors. Its chiral nature allows it to bind selectively to these targets, leading to the inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-(+)-Chlocyphos include other chiral organophosphorus compounds, such as:
- (S)-(-)-Chlocyphos
- ®-(+)-Methylphosphonothioic acid
- (S)-(-)-Methylphosphonothioic acid
Uniqueness
What sets ®-(+)-Chlocyphos apart from these similar compounds is its specific stereochemistry, which can result in different biological activities and effectiveness. Its unique chiral configuration allows for selective interactions with molecular targets, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClO4P/c1-11(2)7-15-17(13,14)16-10(11)8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSPULCZMWMHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1C2=CC=CC=C2Cl)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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